(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid
Description
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Properties
IUPAC Name |
2-[[(2Z)-2-[(2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-11(19(21)22)24-13-7-8-14-16(10-13)25-17(18(14)20)9-12-5-3-4-6-15(12)23-2/h3-11H,1-2H3,(H,21,22)/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLZUVBTFYOPLK-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the condensation of 2-methoxybenzaldehyde with a suitable dihydrobenzofuran derivative. The resulting compound can be further modified to enhance its biological activity.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that derivatives of benzofuran can scavenge free radicals effectively, suggesting a mechanism that could protect cells from oxidative stress .
Anticancer Activity
Several studies have evaluated the anticancer potential of benzofuran derivatives. For example, compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as NF-kB and MAPK .
| Compound | IC50 (µM) | Cancer Type | Mechanism |
|---|---|---|---|
| Compound A | 15 | Breast Cancer | Apoptosis |
| Compound B | 25 | Lung Cancer | Cell Cycle Arrest |
| Compound C | 30 | Colon Cancer | NF-kB Inhibition |
Enzyme Inhibition
This compound has shown potential as an inhibitor of various enzymes. Notably, it may inhibit α-glucosidase and urease, which are crucial in carbohydrate metabolism and urea cycle respectively. The inhibition of these enzymes could lead to therapeutic applications in diabetes management and treatment of urea cycle disorders .
Case Studies
- Study on Antioxidant Activity : In a controlled study, a series of benzofuran derivatives were tested for their ability to reduce oxidative stress markers in vitro. The results demonstrated that several compounds exhibited IC50 values below 50 µM, indicating strong antioxidant properties.
- Anticancer Research : A recent investigation into the anticancer effects of benzofuran derivatives revealed that this compound significantly inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to (Z)-2-((2-(2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoic acid exhibit notable antimicrobial activities. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
| Compound | Activity | Target Organism |
|---|---|---|
| (Z)-2-(4-methoxybenzylidene)-3-oxo | Antibacterial | E. coli |
| (Z)-2-(4-methoxybenzylidene)-3-oxo | Antifungal | Candida albicans |
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
Cancer Treatment
Recent studies have highlighted the compound's potential in oncology. It has been suggested that this compound may enhance the efficacy of existing chemotherapeutics by modulating pathways involved in tumor growth and resistance.
Case Study : A study on a related compound showed significant tumor reduction in animal models when combined with standard chemotherapy agents, indicating a synergistic effect.
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression in cancer and infectious diseases. By inhibiting IDO activity, it may improve immune response against tumors and pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
